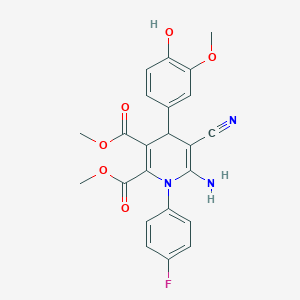![molecular formula C19H23ClN4O B4650422 N-(3-chlorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4650422.png)
N-(3-chlorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea
Overview
Description
N-(3-chlorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is commonly referred to as CPPU and has been extensively studied for its potential applications in agricultural and horticultural practices. CPPU is known to have cytokinin-like effects and has been found to enhance the growth and development of various crops.
Mechanism of Action
CPPU acts as a cytokinin-like compound and is known to stimulate cell division and elongation. It also promotes the synthesis and accumulation of cytokinins, which are plant hormones that regulate various physiological processes. CPPU has been found to enhance the activity of enzymes involved in cell wall synthesis, which leads to increased cell expansion and fruit growth.
Biochemical and Physiological Effects:
CPPU has been found to have a range of biochemical and physiological effects on plants. It has been shown to increase the concentration of soluble sugars, amino acids, and organic acids in fruits, which improves their flavor and nutritional value. CPPU also enhances the activity of enzymes involved in photosynthesis, which leads to increased carbon fixation and plant growth.
Advantages and Limitations for Lab Experiments
The use of CPPU in lab experiments offers several advantages, including its ability to enhance plant growth and development, increase fruit size and quality, and improve resistance to environmental stress. However, the use of CPPU requires careful monitoring of dosage and application methods, as excessive use can lead to adverse effects such as leaf yellowing and fruit cracking.
Future Directions
There are several potential future directions for research on CPPU. One area of interest is the development of novel CPPU derivatives with improved efficacy and specificity. Another area of interest is the investigation of the molecular mechanisms underlying the effects of CPPU on plant growth and development. Additionally, there is a need for further research on the environmental impact of CPPU and its potential effects on human health. Overall, CPPU has demonstrated significant potential for use in agricultural and horticultural practices, and further research is needed to fully understand its potential applications and limitations.
Scientific Research Applications
CPPU has been extensively studied for its potential applications in agricultural and horticultural practices. It has been found to enhance the growth and development of various crops, including grapes, kiwifruit, and apples. CPPU has been shown to increase fruit size, improve fruit quality, and delay fruit ripening. It has also been found to increase the yield of crops and improve their resistance to environmental stress.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-5-4-6-17(15-16)22-19(25)21-9-10-23-11-13-24(14-12-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJUAKRNMVHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B4650344.png)

![2-(2-methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4650350.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B4650357.png)
![N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B4650365.png)
![8-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4650372.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B4650377.png)
![N-cyclohexyl-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B4650394.png)
![{5-bromo-2-[(6-bromo-3-chloro-4-phenyl-2-quinolinyl)amino]phenyl}(phenyl)methanone](/img/structure/B4650398.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4650427.png)
![2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4650430.png)
![2-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4650433.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4650438.png)
![1',5'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4650439.png)